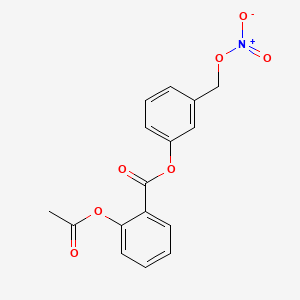

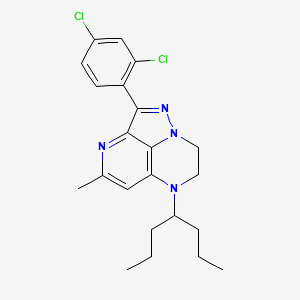

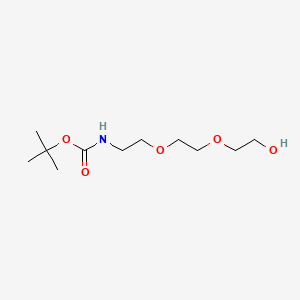

![molecular formula C14H11N3O B1677069 N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide CAS No. 300586-90-7](/img/structure/B1677069.png)

N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide

Vue d'ensemble

Description

“N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide” is a cell-permeable pyrrolopyridinyl-benzamide compound . It is reported to enhance the efficiency of 4F/4TF-induced iPSC generation from MEFs cultured in either feeder cell-containing ESC media or in feeder-/serum-free iSF1 media .

Molecular Structure Analysis

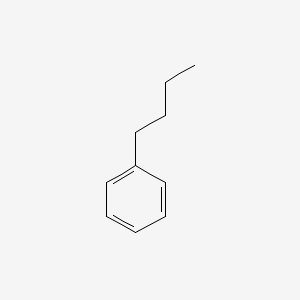

The molecular formula of “N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide” is C14H11N3O . The InChI code is 1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)17-13-8-11-6-7-15-12(11)9-16-13/h1-9,15H, (H,16,17,18) . The Canonical SMILES is C1=CC=C(C=C1)C(=O)NC2=NC=C3C(=C2)C=CN3 .Physical And Chemical Properties Analysis

“N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide” has a molecular weight of 237.26 g/mol . It has a boiling point of 386.6±22.0 °C . The density is 1.363±0.06 g/cm3 . It is soluble in DMSO .Applications De Recherche Scientifique

1. Enhancement of Induced Pluripotent Stem Cell (iPSC) Reprogramming Efficiency OAC1, also known as Oct4-activating compound 1, has been identified to significantly enhance the reprogramming efficiency of iPSCs. It activates both Oct4 and Nanog promoter-driven luciferase reporter genes, which are crucial for maintaining the pluripotency of embryonic stem cells. When added to a reprogramming mixture containing key factors (Oct4, Sox2, c-Myc, and Klf4), OAC1 boosts the formation of iPSCs .

Activation of Endogenous Oct4 Expression

OAC1 has been found to increase the expression of endogenous Oct4, a pivotal transcription factor for stem cell pluripotency. This activation facilitates the reprogramming of cells into a pluripotent state, which is essential for stem cell research and potential therapeutic applications .

Acceleration of Reprogramming Process

The reprogramming process to generate iPSCs is typically low in efficiency and slow. OAC1 helps overcome this hurdle by accelerating the reprogramming process, making it a valuable compound for practical applications of iPSCs .

Safety and Hazards

The safety information available indicates that “N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide” should be handled with caution. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

Mécanisme D'action

Target of Action

OAC1, also known as N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide or OAC-1, is a potent activator of Oct4 . Oct4, also known as POU5F1, is a transcription factor critically involved in the self-renewal of pluripotent stem cells . It also targets Nanog and Sox2, which are key components of the pluripotency network .

Mode of Action

OAC1 enhances the activation of Oct4 and Nanog promoters, thereby promoting the formation of induced pluripotent stem cells (iPSCs) . It activates Oct4 through the upregulation of HOXB4 expression . This compound increases the transcription of the Oct4-Nanog-Sox2 triad and TET1 , a gene known to be involved in DNA demethylation .

Biochemical Pathways

OAC1 affects several biochemical pathways. It enhances the reprogramming efficiency of cells, thereby facilitating the formation of iPSCs . It also increases the transcription of the Oct4-Nanog-Sox2 triad and TET1 , which are key players in the pluripotency network and DNA demethylation process, respectively.

Pharmacokinetics

Its ability to enhance reprogramming efficiency and accelerate the reprogramming process suggests that it may have favorable bioavailability and pharmacokinetic properties .

Result of Action

OAC1 has been shown to enhance the efficiency of iPSC formation and accelerate the reprogramming process . It increases the numbers of phenotypically defined hematopoietic stem cells (HSC) and functional Hematopoietic progenitor cells (HPC) . It also activates OCT4 through upregulation of HOXB4 expression to expand hematopoietic stem cells (HSC) .

Action Environment

It’s worth noting that the effectiveness of oac1 in enhancing reprogramming efficiency and accelerating the reprogramming process suggests that it may be robust across a range of cellular environments .

Propriétés

IUPAC Name |

N-(1H-pyrrolo[2,3-c]pyridin-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)17-13-8-11-6-7-15-12(11)9-16-13/h1-9,15H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJRIFZDXJKJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C3C(=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does OAC1 enhance the reprogramming efficiency of induced pluripotent stem cells (iPSCs)?

A1: OAC1 activates the promoters of key pluripotency genes, Oct4 and Nanog. [] This activation enhances the transcription of these genes, as well as Sox2 and Tet1, contributing to a more efficient and rapid reprogramming process. [] It is noteworthy that OAC1's mechanism appears to be independent of p53-p21 pathway inhibition or Wnt-β-catenin signaling activation. []

Q2: What role does OAC1 play in the ex vivo expansion of human cord blood hematopoietic stem and progenitor cells?

A2: OAC1 promotes the ex vivo expansion of human cord blood CD34+ cells, particularly the CD34+CD38-CD45RA-CD90+CD49f+ subpopulation known for long-term repopulating capacity. [] This effect is linked to OAC1's ability to upregulate the expression of HOXB4, a crucial regulator of hematopoietic stem cell self-renewal. []

Q3: How does OAC1 affect NAD+ homeostasis and replicative lifespan in Saccharomyces cerevisiae?

A3: Reducing the activity of the Ssy1-Ptr3-Ssy5 (SPS) amino acid sensing pathway, through an ssy5Δ mutation, extends the replicative lifespan in S. cerevisiae. [] OAC1, encoding a putative malate-pyruvate NADH shuttle component, shows increased expression in ssy5Δ cells, and its deletion diminishes the lifespan extension. [] This suggests that OAC1, potentially through its role in NADH shuttling and NAD+ homeostasis, contributes to the longevity effect observed upon SPS pathway attenuation. []

Q4: What is the molecular formula and weight of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide (OAC1)?

A4: While the provided abstracts do not explicitly state the molecular formula and weight, these can be determined based on the chemical structure of N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide.

Q5: Is there spectroscopic data available for OAC1?

A5: The provided research abstracts do not provide specific spectroscopic data (NMR, IR, Mass Spectrometry) for OAC1.

Q6: Have there been any computational chemistry studies conducted on OAC1?

A6: While the provided abstracts don't detail specific computational studies, one abstract mentions the identification of OAC1 through a high-throughput screening of chemical libraries. [] Such screenings often employ computational methods like virtual screening and structure-based drug design, suggesting that computational data might be available but is not explicitly discussed in the abstracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

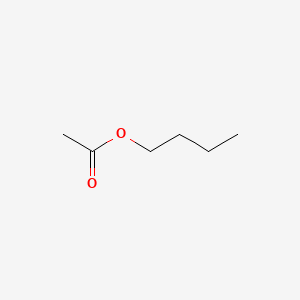

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)